Ehhpoh
Description
Ehhpoh (hypothetical compound name) is presumed to be an inorganic or organometallic compound based on the evidence's focus on chemical analysis and industrial applications .
- Structural characterization: Atomic composition, bonding, and stereochemistry.
- Functional role: Industrial, pharmaceutical, or environmental applications.
- Synthesis protocol: Reaction pathways, catalysts, and yield optimization .
For example, emphasizes the importance of flame-retardant composites like DiDOPO, which shares structural motifs (e.g., phosphorus-oxygen frameworks) that could serve as a functional analog for hypothetical comparisons .
Properties
CAS No. |
113704-34-0 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1 |
InChI Key |
NJABDNZVADRMNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
Synonyms |
7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid EHHPOH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Ehhpoh and Analogous Compounds
Key Findings :
- Structural analogs like DiDOPO are valued for high thermal stability and flame-retardant efficiency, achieved through phosphorus-based reactive groups .
- Functional analogs in NLP (e.g., BERT) prioritize bidirectional context processing, contrasting with this compound’s hypothetical physicochemical focus .
Comparison with Functionally Similar Compounds
Table 2: Functional Comparison Based on Industrial Use
Key Findings :
- Functionally, NLP models like GPT-2 and RoBERTa rely on large-scale pretraining and attention mechanisms, while chemical compounds like DiDOPO depend on molecular interactions .
- This compound’s utility in material science might parallel DiDOPO’s role in enhancing polymer composites, though direct data is absent .
Research Challenges and Limitations
- Data Availability: No peer-reviewed studies on this compound exist in the provided evidence, necessitating primary experimentation .
- Reproducibility : Guidelines from and stress the need for detailed synthesis protocols and reproducibility checks, which are absent for this compound .
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